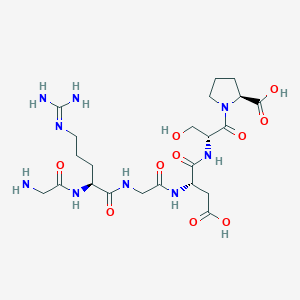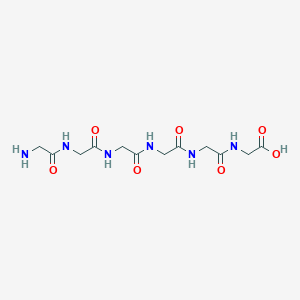
Grgdspk
概要
説明
EMD 56574は、GRGDSPKとしても知られており、Arg-Gly-Asp-Ser-Pro-Lys配列を含むペプチドです。この化合物は、インテグリン-フィブロネクチン結合を阻害する競合的かつ可逆的な阻害ペプチドです。 骨形成と骨吸収におけるインテグリンの役割を研究するために使用されます .
科学的研究の応用
EMD 56574 has a wide range of scientific research applications, including:
Chemistry: Used to study peptide synthesis and the role of integrins in various chemical processes.
Biology: Utilized in cell adhesion studies, particularly in understanding the role of integrins in cell-matrix interactions.
Medicine: Investigated for its potential therapeutic applications in bone-related diseases and conditions involving integrin-mediated cell adhesion.
作用機序
EMD 56574の作用機序は、インテグリン-フィブロネクチン結合を競合的かつ可逆的に阻害する能力にあります。この阻害は、細胞接着、遊走、シグナル伝達に不可欠なインテグリンの正常な機能を阻害します。 EMD 56574の分子標的はインテグリンであり、関与する経路には、さまざまな細胞プロセスを調節するインテグリン媒介シグナル伝達経路が含まれます .
生化学分析
Biochemical Properties
Grgdspk plays a significant role in biochemical reactions, particularly in cell adhesion. The Arg-Gly-Asp (RGD) sequence in this compound is known to mediate adhesion between integrin and extracellular matrix molecules . This peptide sequence can interact with various enzymes, proteins, and other biomolecules, and these interactions are primarily driven by the RGD sequence .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It can stimulate endothelialization by modifying the surface of cardiovascular implants . The major cell-binding domain of this compound promotes cell adhesion on a wide range of substrates . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound is largely attributed to its RGD sequence. This compound acts as a competitive and reversible inhibitory peptide for RGD-mediated adhesion between integrin and extracellular matrix molecules . It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
準備方法
EMD 56574は、カスタムペプチド合成によって合成されます。この合成では、アミノ酸が順次付加されて目的のペプチド配列が形成されます。 合成プロセスは通常、固相ペプチド合成(SPPS)技術を用いて行われます。この技術では、ペプチドは固体支持体に組み立てられ、合成が完了したら支持体から切断されます . SPPSの反応条件には、不要な副反応を防ぐための保護基の使用と、ペプチド結合の形成を促進するためのカップリング試薬の使用が含まれます。
化学反応解析
EMD 56574は、主にインテグリンとの相互作用を含むさまざまな化学反応を起こします。 このペプチドはインテグリン-フィブロネクチン結合を阻害できます。これは、骨形成と骨吸収におけるインテグリンの役割を研究する上で重要です . これらの反応で使用される一般的な試薬には、フィブロネクチンとインテグリン結合アッセイがあります。これらの反応から生成される主な生成物は、通常、インテグリンとフィブロネクチンの阻害複合体です。
科学研究への応用
EMD 56574は、次のような幅広い科学研究に応用されています。
化学: ペプチド合成と、さまざまな化学プロセスにおけるインテグリンの役割を研究するために使用されます。
生物学: 細胞接着研究、特に細胞-マトリックス相互作用におけるインテグリンの役割を理解するために使用されます。
医学: 骨関連疾患やインテグリン媒介細胞接着が関与する状態における潜在的な治療用途について調査されています。
化学反応の分析
EMD 56574 undergoes various chemical reactions, primarily involving its interaction with integrins. The peptide can inhibit integrin-fibronectin binding, which is crucial for studying the role of integrins in bone formation and resorption . Common reagents used in these reactions include fibronectin and integrin-binding assays. The major products formed from these reactions are typically the inhibited complexes of integrin and fibronectin.
類似化合物との比較
EMD 56574は、その特定の配列とそのインテグリン-フィブロネクチン結合を阻害する能力においてユニークです。類似の化合物には、以下のような他のRGD含有ペプチドがあります。
GRGDSP: 同様の阻害特性を持つ別のRGD含有ペプチド。
GRGDNP: インテグリン結合を阻害するが、配列が異なるペプチド。
GRGESP: アミノ酸置換が異なるRGDペプチドのバリアント.
これらの類似の化合物は、インテグリン結合に不可欠なRGD配列を含んでいるという共通の特徴を共有していますが、特定の配列と阻害特性は異なります。
特性
IUPAC Name |
(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H49N11O11/c29-8-2-1-5-16(27(49)50)37-25(47)19-7-4-10-39(19)26(48)18(14-40)38-24(46)17(11-22(43)44)36-21(42)13-34-23(45)15(35-20(41)12-30)6-3-9-33-28(31)32/h15-19,40H,1-14,29-30H2,(H,34,45)(H,35,41)(H,36,42)(H,37,47)(H,38,46)(H,43,44)(H,49,50)(H4,31,32,33)/t15-,16-,17-,18-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRVZOBGMZWVJOS-VMXHOPILSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN)C(=O)NC(CCCCN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)CN)C(=O)N[C@@H](CCCCN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H49N11O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20149506 | |
| Record name | Glycyl-arginyl-glycyl-aspartyl-seryl-prolyl-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20149506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
715.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111119-28-9 | |
| Record name | Glycyl- arginyl-glycyl-aspartyl-seryl-prolyl-lysine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111119289 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycyl-arginyl-glycyl-aspartyl-seryl-prolyl-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20149506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]-N-[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B549875.png)



![(2S)-N-[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]butanediamide](/img/structure/B549908.png)





